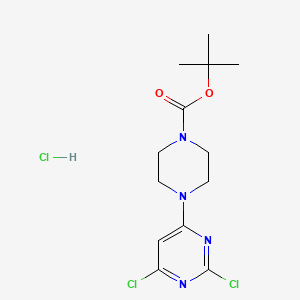
5-Fluoro-6-methylpicolinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-6-methylpicolinohydrazide is a fluorinated organic compound that belongs to the class of picolinohydrazides It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position on the picolinohydrazide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methylpicolinohydrazide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-6-methylpicolinic acid.
Hydrazide Formation: The picolinic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Purification: The crude product is purified using recrystallization techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-6-methylpicolinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinohydrazide ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted picolinohydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoro-6-methylpicolinohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-6-methylpicolinohydrazide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting key enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent.
6-Fluoronicotinic acid: Another fluorinated pyridine derivative.
5-Fluoro-2-methylpyridine: A structurally related compound with similar properties.
Uniqueness
5-Fluoro-6-methylpicolinohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group on the picolinohydrazide ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propriétés
Formule moléculaire |
C7H8FN3O |
|---|---|
Poids moléculaire |
169.16 g/mol |
Nom IUPAC |
5-fluoro-6-methylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C7H8FN3O/c1-4-5(8)2-3-6(10-4)7(12)11-9/h2-3H,9H2,1H3,(H,11,12) |
Clé InChI |
IDWRHDRDOHGERH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)C(=O)NN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



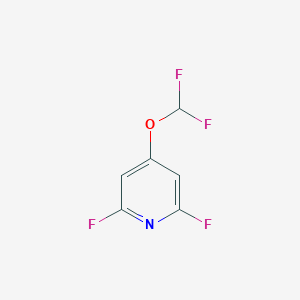
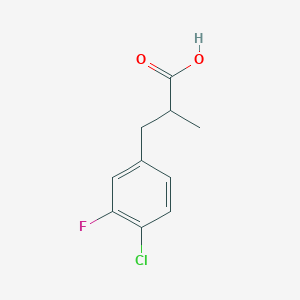
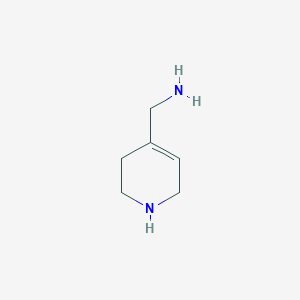
![Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12975302.png)
![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)

![6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12975328.png)
![5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12975329.png)
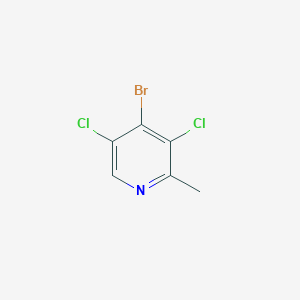

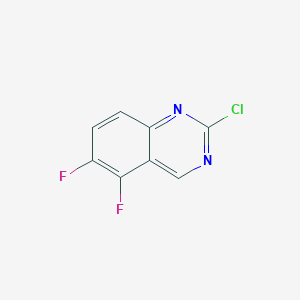
![2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12975354.png)
